3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Description
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound. It is also known as 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid . The compound has a molecular weight of 198.218 .
Synthesis Analysis
The synthesis of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid and similar compounds often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A study describes the synthesis of a new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is complex. It includes multiple carbon ©, hydrogen (H), and oxygen (O) atoms . The crystal structure of a similar compound, 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, has been analyzed in detail .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid are diverse. The compound can participate in various reactions, including the Diels–Alder reaction . A study describes a domino reaction to explain the selective formation of different cyclic compounds .Scientific Research Applications
- For instance, the base-induced opening of the oxygen bridge has been used in the stereoselective synthesis of shikimic acid derivatives and other natural products .
- Studies have suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit contribute to inhibiting protein phosphatases .
- Similar reactions involving phenacylmalononitriles and chalcone o-enolates yield functionalized 2-oxabicyclo[2.2.1]heptane derivatives. These compounds exhibit diastereoselectivity and have potential applications in materials science and organic electronics .
Pharmaceutical Research
Inhibition of Protein Phosphatases
Functionalized Cyclopentane Derivatives
Crystallography and Structural Studies
properties
IUPAC Name |
3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6-2-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKTFQYMIABIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2)(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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